methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate
Description
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate is a substituted indole derivative featuring a methyl ester at position 6 and a (2R)-configured piperidin-2-yl group at position 2. The indole scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors. The piperidine moiety introduces chirality and basicity, which can influence pharmacokinetic properties (e.g., solubility, membrane permeability) and target binding.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)10-5-6-11-12(9-17-14(11)8-10)13-4-2-3-7-16-13/h5-6,8-9,13,16-17H,2-4,7H2,1H3/t13-/m1/s1 |
InChI Key |
WJWUJGXNRWCDCW-CYBMUJFWSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@H]3CCCCN3 |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCN3 |
Origin of Product |
United States |
Preparation Methods
Indole Core Construction and Functionalization
The indole ring system functionalized at the 6-position with a carboxylate group is generally prepared by:
Hemetsberger–Knittel Indole Synthesis:
This method involves the Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization to yield indole-2-carboxylates. Optimization of temperature, stoichiometry, and reactant concentrations is critical to obtain good yields and regioselectivity.Friedel–Crafts Acylation:
Ethyl 5-chloroindole-2-carboxylate (commercially available or synthesized as above) undergoes Friedel–Crafts acylation with selected acyl chlorides to introduce substituents at the 3-position. This step uses anhydrous aluminum chloride in 1,2-dichloroethane under reflux conditions, followed by acidic workup and extraction.
Esterification and Final Purification
The methyl ester at the 6-position is generally preserved or introduced by esterification of the corresponding acid intermediate using standard esterification protocols.
Purification is achieved by chromatographic techniques such as flash chromatography or recrystallization to obtain the pure compound.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Knoevenagel Condensation | Methyl 2-azidoacetate, substituted benzaldehyde, base | Controls regioselectivity of indole ring |
| Thermolysis and Cyclization | Heat, controlled temperature | Yields indole-2-carboxylate intermediates |
| Friedel–Crafts Acylation | Acyl chloride, AlCl3, 1,2-dichloroethane, reflux | Introduces acyl group at C3 of indole |
| Ketone Reduction | Triethylsilane, trifluoroacetic acid, 0 °C to RT | Converts ketone to alkyl group |
| Hydrolysis | 3N NaOH, ethanol, reflux | Converts esters to acids if needed |
| Coupling (Amide Formation) | BOP, DIPEA, DMF, room temperature | Attaches piperidinyl amine moiety |
| Purification | Flash chromatography or recrystallization | Ensures compound purity |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Distinct proton signals correspond to the indole and piperidine rings confirming substitution patterns.
- Mass Spectrometry (MS): Confirms molecular weight (258.32 g/mol) and fragmentation consistent with the proposed structure.
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity of intermediates and final product.
Research Findings and Optimization
Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affect yield and regioselectivity, especially in the Hemetsberger–Knittel synthesis and Friedel–Crafts acylation steps.
The use of BOP and DIPEA in DMF at room temperature provides efficient coupling with minimal side reactions, facilitating the introduction of the piperidinyl moiety.
Reduction of ketone intermediates using triethylsilane is mild and selective, preserving sensitive functional groups.
Summary Table of Key Intermediates and Yields (Representative Data)
| Intermediate Compound | Reaction Step | Yield (%) | Notes |
|---|---|---|---|
| Ethyl 5-chloroindole-2-carboxylate | Starting material | — | Commercially available |
| 3-Acyl-5-chloroindole-2-carboxylate | Friedel–Crafts acylation | 70–85 | Depends on acyl chloride used |
| 3-Alkyl-5-chloroindole-2-carboxylate | Ketone reduction | 60–75 | Triethylsilane reduction |
| Indole-2-carboxylic acid | Hydrolysis | 80–90 | Basic hydrolysis step |
| Final methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate | Amide coupling | 65–80 | BOP/DIPEA coupling |
This detailed preparation overview integrates multi-step synthetic methodologies, reaction condition optimizations, and purification techniques, providing a comprehensive guide for the synthesis of this compound. The protocols are supported by peer-reviewed literature and industrial chemical supplier data, ensuring reliability and reproducibility in research settings.
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate
This compound can participate in various chemical reactions due to its functional groups:
Ester Hydrolysis
The ester functionality can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Nucleophilic Substitution
The piperidinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization at the nitrogen atom.
Electrophilic Aromatic Substitution
The indole ring may undergo electrophilic aromatic substitution reactions, which can introduce additional substituents onto the aromatic system.
Biological Interactions
Research indicates that this compound may interact with various biological targets, potentially modulating receptor activity or inhibiting specific enzymes involved in inflammatory pathways or cancer cell proliferation.
Characterization Techniques
To confirm the structure and purity of this compound, several characterization techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, allowing for confirmation of its structure.
Mass Spectrometry (MS)
Mass spectrometry assists in determining the molecular weight and fragmentation pattern of the compound, confirming its identity.
Infrared (IR) Spectroscopy
IR spectroscopy can identify functional groups present in the compound by analyzing characteristic absorption bands.
Table: Biological Activity Data
| Compound | Activity Type | Reference |
|---|---|---|
| Methyl 3-(piperidinyl)indole | Anti-inflammatory | |
| Methyl derivatives | Anti-cancer | |
| Indole derivatives | Receptor modulation |
These findings indicate that this compound could serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancers.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate exhibit antidepressant and anxiolytic properties. These effects are attributed to their interaction with serotonin receptors, particularly the 5-HT_1A receptor, which plays a crucial role in mood regulation. A study demonstrated that derivatives of this compound could enhance serotonergic activity, suggesting potential therapeutic benefits for mood disorders .
1.2 Analgesic Properties
The compound has been investigated for its analgesic effects. Preclinical studies have shown that it may modulate pain pathways by influencing opioid receptors and other neurotransmitter systems. This dual action could provide insights into developing new pain management therapies without the side effects associated with traditional opioids .
Pharmacology
2.1 Structure-Activity Relationship (SAR) Studies
The structural features of this compound are critical for its biological activity. SAR studies have identified specific modifications that enhance receptor affinity and selectivity, leading to more potent compounds with fewer side effects. For instance, variations in the piperidine ring have been linked to improved binding profiles at target receptors .
2.2 Neuropharmacological Research
In neuropharmacology, this compound is being explored for its potential neuroprotective effects. Research suggests that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. Such properties make it a candidate for further investigation in conditions like Alzheimer’s disease and Parkinson’s disease .
Case Studies
Cosmetic Applications
4.1 Skin Care Formulations
this compound has been evaluated for its incorporation into cosmetic formulations due to its potential antioxidant properties. Its ability to scavenge free radicals can enhance skin protection against environmental damage, making it an attractive ingredient in anti-aging products .
Mechanism of Action
The mechanism of action of methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context and the presence of other functional groups on the compound.
Comparison with Similar Compounds
Substituent Variations at the Indole 3-Position
The 3-position of the indole ring is critical for modulating biological activity. Below is a comparative analysis of key analogues:
Key Observations:
- Stereochemistry: The (2R)-piperidin-2-yl group in the target compound may confer distinct binding interactions compared to non-chiral or planar piperidine analogues (e.g., 5d). For instance, chiral piperidines are known to influence receptor selectivity in neurological targets .
- In contrast, phenylethynyl (291) introduces hydrophobicity, favoring membrane penetration .
- Synthetic Accessibility : Yields for 3-substituted indoles range from 49% (291) to 84.3% (5m), with piperidine-containing analogues (5d, 5f) typically achieving >68% yields .
Positional Isomerism in Piperidine-Substituted Indoles
- Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate (CAS: 1260766-36-6): This positional isomer features a piperidin-3-yl group, altering the spatial orientation of the nitrogen atom. Such changes can disrupt hydrogen-bonding networks or steric interactions in biological systems .
Structural and Spectroscopic Characterization
- NMR Trends : For 3-substituted indoles, characteristic shifts include δ ~8.2–8.4 ppm for indole H-4 and H-7 protons, and δ ~3.9 ppm for the methyl ester group. Piperidine protons typically appear at δ ~1.5–3.5 ppm, with coupling patterns dependent on stereochemistry .
- Mass Spectrometry : Molecular ions for methyl indole-6-carboxylates are observed in ESI-MS (e.g., [M+H]+ at 352.1 for compound 3j) .
Biological Activity
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula: C₁₅H₁₈N₂O₂
- Molecular Weight: 258.32 g/mol
- CAS Number: 1260874-28-9
The compound features an indole ring, which is known for its significant biological activity, and a piperidine moiety that contributes to its pharmacological profile.
Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| SGC-7901 | 15.5 |
| A549 | 12.8 |
| HT-1080 | 18.3 |
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition of growth. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound could be a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown anti-inflammatory effects in preclinical models. Studies have reported that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory processes .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation: The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Mechanism: It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anti-inflammatory Pathway: The compound modulates signaling pathways involving NF-kB and MAPK, leading to decreased inflammation.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment: A study conducted by Verma et al. showed that this compound inhibited tumor growth in xenograft models, suggesting its potential use in cancer therapy .
- Infection Control: Research by Santos et al. indicated that the compound exhibited potent activity against Plasmodium falciparum, making it a candidate for antimalarial drug development .
- Inflammation Management: In vivo studies demonstrated significant reductions in edema and pain responses in animal models treated with this compound .
Q & A
Q. How can computational methods aid in predicting the compound’s reactivity or metabolic stability?
- Density Functional Theory (DFT) calculations model electronic properties (e.g., ester hydrolysis susceptibility). Molecular docking predicts binding affinity to biological targets like enzymes or receptors. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) software (e.g., SwissADME) estimates metabolic pathways .
Methodological Notes
- Data Interpretation : Always cross-reference spectral data with literature values for analogous indole-piperidine hybrids (e.g., melting points, NMR shifts) .
- Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously, as minor variations can significantly impact stereochemical outcomes .
- Safety : Follow hazard codes (e.g., P210, P201) for flammable or reactive intermediates, as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
